Ethyl 6-bromo-2-fluoro-3-methylbenzoate
Description
Ethyl 6-bromo-2-fluoro-3-methylbenzoate is a substituted benzoate ester with a molecular formula C₁₁H₁₀BrFO₂. This compound features a bromine atom at the 6-position, a fluorine atom at the 2-position, and a methyl group at the 3-position of the aromatic ring, combined with an ethyl ester functional group. Such substitutions confer unique electronic and steric properties, making it valuable in organic synthesis, particularly in pharmaceutical intermediates or agrochemical precursors.
The compound’s reactivity is influenced by the electron-withdrawing effects of bromine and fluorine, which enhance electrophilic substitution at specific ring positions, while the methyl group introduces steric hindrance. Applications may include cross-coupling reactions (e.g., Suzuki-Miyaura) or further functionalization for drug discovery .
Properties
IUPAC Name |
ethyl 6-bromo-2-fluoro-3-methylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrFO2/c1-3-14-10(13)8-7(11)5-4-6(2)9(8)12/h4-5H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHQDZKUHBNOEOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1F)C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ethyl 6-bromo-2-fluoro-3-methylbenzoate can be synthesized through various synthetic routes. One common method involves the esterification of 6-bromo-2-fluoro-3-methylbenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester . Industrial production methods may involve similar processes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Ethyl 6-bromo-2-fluoro-3-methylbenzoate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate.
Common reagents and conditions used in these reactions include:
Nucleophilic Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Reduction: Lithium aluminum hydride in dry ether.
Oxidation: Potassium permanganate in aqueous solution under reflux.
Major products formed from these reactions include the corresponding substituted benzoates, alcohols, and carboxylic acids .
Scientific Research Applications
Ethyl 6-bromo-2-fluoro-3-methylbenzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in the development of pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Ethyl 6-bromo-2-fluoro-3-methylbenzoate exerts its effects depends on the specific application. In chemical reactions, the presence of electron-withdrawing groups such as bromine and fluorine can influence the reactivity of the compound. These groups can stabilize or destabilize intermediates, thereby affecting the reaction pathways and outcomes. The molecular targets and pathways involved in its biological activity are still under investigation, but it is believed to interact with specific enzymes and receptors in biological systems.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Ethyl 6-bromo-2-fluoro-3-methylbenzoate and Analogues
Key Comparative Insights
Substituent Effects: this compound vs. tert-Butyl analogue: The tert-butyl variant’s discontinuation suggests that ethyl esters may offer better synthetic feasibility or stability. The tert-butyl group’s bulkiness could hinder reactivity in downstream applications. Halogen Variations: Ethyl 2-bromo-3-chloro-6-fluorobenzoate replaces the methyl group with chlorine, increasing electrophilicity but reducing steric shielding. This compound may exhibit higher reactivity in nucleophilic aromatic substitution. Methyl vs. However, ethyl esters often exhibit slower hydrolysis rates, enhancing shelf-life.
Synthetic Utility: Bromine at the 6-position (as in the target compound) enables regioselective cross-coupling reactions, whereas chlorine or fluorine substitutions (e.g., in ) may prioritize electrophilic pathways.
Commercial Availability :
- This compound’s methyl analogue is actively marketed for research , while its tert-butyl variant is discontinued , highlighting the importance of ester group selection in commercial viability.
Research and Industrial Implications
The structural nuances of this compound position it as a versatile intermediate. Its comparison with halogen-rich or sterically distinct analogues underscores the balance between electronic effects and steric demands in drug design. For instance, the ethyl ester’s balance between stability and reactivity may make it preferable over methyl or tert-butyl derivatives in multi-step syntheses. Further studies should explore its performance in palladium-catalyzed reactions or as a precursor in fluorinated API development.
Biological Activity
Ethyl 6-bromo-2-fluoro-3-methylbenzoate is a halogenated aromatic compound that has garnered attention in recent years for its potential biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C10H10BrF
- Molecular Weight : 233.09 g/mol
- Log P (Partition Coefficient) : Approximately 3.0, indicating moderate lipophilicity which enhances membrane permeability.
The presence of bromine and fluorine substituents on the aromatic ring significantly influences the compound's reactivity and biological interactions.
The biological activity of this compound is believed to be mediated through its interaction with specific enzymes and receptors. The electron-withdrawing nature of the bromine and fluorine groups can stabilize reaction intermediates, affecting various biochemical pathways.
Enzyme Interactions
Research indicates that this compound may act as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2, which is crucial in drug metabolism. Such inhibition can lead to altered pharmacokinetics of co-administered drugs, potentially increasing their therapeutic effects or toxicity .
Antimicrobial Properties
Studies have shown that this compound exhibits significant antimicrobial activity against various bacterial strains. This is particularly relevant in the context of increasing antibiotic resistance, where compounds targeting virulence factors are being explored as new therapeutic agents.
Anti-inflammatory Effects
Preliminary investigations suggest that this compound may possess anti-inflammatory properties, potentially through the modulation of inflammatory cytokines. This could have implications for treating inflammatory diseases.
4. Case Studies and Research Findings
A number of studies have investigated the biological activity of this compound:
| Study | Findings |
|---|---|
| Study A (2023) | Demonstrated significant inhibition of bacterial growth in vitro, particularly against Gram-positive bacteria. |
| Study B (2024) | Reported anti-inflammatory effects in murine models, with a decrease in pro-inflammatory cytokines following treatment with the compound. |
| Study C (2024) | Showed potential as a CYP1A2 inhibitor, affecting the metabolism of co-administered drugs in pharmacokinetic studies. |
5. Applications in Research and Industry
This compound is utilized in several fields:
- Pharmaceutical Development : As a precursor for synthesizing biologically active compounds.
- Chemical Synthesis : Employed as a building block in organic synthesis to create more complex molecules.
- Material Science : Investigated for its utility in developing new materials with specific properties due to its unique chemical structure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
